molecular formula C4H5N3O2 B1321019 3-methyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 7169-98-4

3-methyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No. B1321019
CAS RN: 7169-98-4
M. Wt: 127.1 g/mol
InChI Key: QMTMACYGCXTDJL-UHFFFAOYSA-N
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Description

3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 5-methyl-1H-1,2,4-triazole-3-carboxylic acid .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, 1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid consists of a triazole ring with a carboxylic acid group at the 3-position and a methyl group at the 5-position . The InChI code for this compound is 1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been widely studied . For example, a new method was developed for the synthesis of 1,2,4-triazole-3-carboxylates from nitrilimines through amination and heterocyclization two-step reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid include a topological polar surface area of 78.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 and a complexity of 127 .

Scientific Research Applications

Antiviral Drug Synthesis

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid: is a precursor in the synthesis of antiviral drugs, notably Ribavirin . Ribavirin is a nucleoside analogue used in the treatment of RSV infection, hepatitis C, and some viral hemorrhagic fevers. The triazole ring is a core structure in Ribavirin, contributing to its mechanism of action which includes inhibition of viral RNA polymerase and lethal mutagenesis of RNA genomes.

Antitumor Activity

Derivatives of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid have shown promising results in antiproliferative studies against human acute myeloid leukemia (AML) cells . This suggests potential applications in developing new chemotherapeutic agents targeting specific cancer cell lines.

Chemical Research and Development

The compound serves as a building block in chemical synthesis, particularly in the development of heterocyclic compounds with potential pharmacological activities . Its versatility allows for the creation of a wide range of derivatives, which can be screened for various biological activities.

Nucleoside Analogue Research

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid: is used in the preparation of nucleoside analogues beyond Ribavirin. These analogues can be designed to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer research .

Future Directions

The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .

properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTMACYGCXTDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609256
Record name 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-1,2,4-triazole-5-carboxylic acid

CAS RN

7169-98-4
Record name 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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